Structural Analysis and Characterization of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol: A Technical Guide
Structural Analysis and Characterization of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol: A Technical Guide
Executive Summary
The compound 2-bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol (CAS: 432496-77-0) is a highly functionalized halogenated β-nitrostyrene derivative. Featuring a phenol core substituted with a bromine atom, an ethoxy group, and an electron-deficient (E)-2-nitrovinyl moiety, this molecule serves as a versatile scaffold in medicinal chemistry and organic synthesis. This whitepaper provides drug development professionals and synthetic chemists with an in-depth analysis of its pharmacological mechanism, structurally validated synthetic pathways, and rigorous analytical characterization protocols.
Pharmacological Relevance and Mechanism of Action
Halogenated β-nitrostyrenes are extensively documented for their broad-spectrum antimicrobial, anti-inflammatory, and anticancer properties[1]. The specific substitution pattern on the aromatic ring dictates the molecule's lipophilicity, redox potential, and binding affinity to biological targets[2].
The primary driver of this compound's biological activity is the nitrovinyl group , which acts as a potent Michael acceptor[3]. The strong electron-withdrawing nature of the nitro group polarizes the conjugated carbon-carbon double bond, rendering the β-carbon highly electrophilic[4]. In biological systems, this electrophilic center undergoes rapid, covalent Michael addition with cellular nucleophiles—most notably the sulfhydryl (-SH) groups of glutathione (GSH) and the catalytic cysteine residues of target enzymes like protein tyrosine phosphatases (PTPs)[5]. This covalent modification disrupts cellular redox homeostasis, leading to oxidative stress and subsequent apoptosis in pathogenic or tumorigenic cells[5].
Mechanism of action via Michael addition to cellular thiols.
Chemical Synthesis and Reaction Causality
The standard synthetic route for generating β-nitrostyrenes is the Henry reaction (nitroaldol condensation) [6]. To synthesize 2-bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol, the precursor 3-bromo-5-ethoxy-4-hydroxybenzaldehyde is reacted with nitromethane.
Causality in Reaction Design:
-
Solvent & Reagent: Nitromethane is utilized in excess to serve dual roles as both the nucleophilic carbon source and the primary reaction solvent, driving the equilibrium forward[7].
-
Catalyst Selection: Ammonium acetate ( NH4OAc ) is deliberately chosen over stronger alkali bases (like NaOH). Strong bases can deprotonate the phenol and cause oxidative degradation of the electron-rich aromatic ring. The mild, buffered nature of NH4OAc facilitates the enolization of nitromethane while preserving the structural integrity of the starting material[7].
-
Thermodynamic Control: The initial condensation yields a β-nitro alcohol intermediate. Under reflux conditions, this intermediate undergoes spontaneous dehydration. The reaction is highly stereoselective, exclusively yielding the (E)-isomer. This is a thermodynamically driven process; the (Z)-isomer suffers from severe steric repulsion between the bulky brominated aromatic ring and the nitro group[4].
Henry reaction workflow for the synthesis of the target nitrostyrene.
Structural Characterization & Analytical Validation
To ensure the scientific integrity of the synthesized compound, a multi-modal analytical approach is required. The following table summarizes the expected quantitative data used to validate the molecular structure and stereochemistry.
| Analytical Technique | Target Parameter | Expected Value | Structural Assignment / Causality |
| 1 H NMR (400 MHz) | Vinylic Protons ( α,β ) | δ ~7.5 - 8.0 ppm (d) | Confirms the presence of the highly conjugated alkene[4]. |
| 1 H NMR (400 MHz) | Coupling Constant ( J ) | 13.5−14.5 Hz | Large J value unequivocally validates the (E)-stereochemistry[4]. |
| 13 C NMR (100 MHz) | β -Carbon | δ ~137 - 140 ppm | Strongly deshielded by the electron-withdrawing NO2 group[2]. |
| FTIR Spectroscopy | NO2 Asymmetric Stretch | ~1545 cm −1 | Confirms the presence of the nitro functional group[2]. |
| FTIR Spectroscopy | NO2 Symmetric Stretch | ~1340 cm −1 | Confirms the presence of the nitro functional group[2]. |
| HRMS (ESI-) | [M−H]− Isotope Pattern | m/z ~286.0 & 288.0 | The 1:1 intensity ratio confirms the presence of a single Bromine atom ( 79Br / 81Br ). |
Experimental Methodologies
Protocol 1: Synthesis of 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol
This protocol utilizes a self-validating feedback loop via TLC to ensure reaction completion without over-baking the sensitive phenol.
-
Preparation: In a clean, dry 100 mL round-bottom flask, dissolve 10.0 mmol of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde in 20 mL of anhydrous nitromethane[7].
-
Catalysis: Add 2.5 mmol of anhydrous ammonium acetate ( NH4OAc ) to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 100°C with continuous magnetic stirring[7].
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) mobile phase. The reaction is self-validating: the disappearance of the starting aldehyde and the emergence of a bright yellow, UV-active spot (due to the extended conjugation of the nitrostyrene) indicates completion (typically 2-4 hours).
-
Workup: Cool the mixture to room temperature. Remove excess nitromethane under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in minimal hot ethanol and allow it to cool slowly to induce crystallization. Filter the resulting yellow crystals and dry under a high vacuum.
Protocol 2: Spectroscopic Validation and Sample Preparation
-
NMR Preparation: Dissolve 15 mg of the purified crystals in 0.6 mL of deuterated chloroform ( CDCl3 ) or deuterated DMSO ( DMSO−d6 ). Ensure the solution is free of particulate matter to achieve high-resolution shimming.
-
Data Acquisition: Acquire the 1 H NMR spectrum. Isolate the vinylic proton signals (typically doublets around 7.5-8.0 ppm) and calculate the coupling constant ( J ). A value of ≥13.5 Hz confirms the successful thermodynamic control yielding the (E)-isomer[4].
-
Mass Spectrometry: Prepare a 1 µg/mL solution in LC-MS grade methanol. Analyze via ESI-HRMS in negative ion mode to observe the [M−H]− ion, verifying the characteristic 1:1 isotopic signature of the brominated core.
References
-
Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents - MDPI. Available at:[Link]
-
Synthesis of Nitro Compounds via Henry Reaction - Scribd. Available at:[Link]
-
Preparation of a β-Nitrostyrene Derivative by the Henry Reaction - RSC Books. Available at:[Link]
-
Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives - PMC. Available at:[Link]
-
3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells - PMC. Available at:[Link]
Sources
- 1. Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents [mdpi.com]
- 2. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. books.rsc.org [books.rsc.org]
